molecular formula C17H14N2O3 B12601687 N-(2-Aminoethyl)-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide CAS No. 634906-67-5

N-(2-Aminoethyl)-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide

Cat. No.: B12601687
CAS No.: 634906-67-5
M. Wt: 294.30 g/mol
InChI Key: FGIOBJHYHMBPEA-UHFFFAOYSA-N
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Description

N-(2-Aminoethyl)-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide is a complex organic compound with significant potential in various scientific fields. This compound features an anthracene core with functional groups that make it versatile for chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Aminoethyl)-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide typically involves the reaction of 9,10-anthraquinone with ethylenediamine under controlled conditions. The reaction is carried out in a solvent such as ethanol or methanol, and the mixture is heated to facilitate the formation of the desired product. The reaction conditions, including temperature and time, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound’s quality.

Chemical Reactions Analysis

Types of Reactions

N-(2-Aminoethyl)-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the quinone groups to hydroquinone.

    Substitution: The aminoethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products

The major products formed from these reactions include various substituted anthracene derivatives, hydroquinones, and quinones, depending on the reaction conditions and reagents used.

Scientific Research Applications

N-(2-Aminoethyl)-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s ability to interact with biological molecules makes it useful in biochemical assays and as a probe for studying cellular processes.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which N-(2-Aminoethyl)-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide exerts its effects involves interactions with various molecular targets. The aminoethyl group can form hydrogen bonds and electrostatic interactions with proteins and nucleic acids, influencing their structure and function. Additionally, the anthracene core can participate in π-π stacking interactions, further modulating the compound’s activity.

Comparison with Similar Compounds

Similar Compounds

    N-(2-Aminoethyl)-3-aminopropyltrimethoxysilane: Similar in having an aminoethyl group but differs in its silane functionality.

    N-(2-Aminoethyl)glycine: Shares the aminoethyl group but has a simpler structure without the anthracene core.

Uniqueness

N-(2-Aminoethyl)-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide is unique due to its combination of an anthracene core and functional groups that allow for diverse chemical reactions and interactions. This makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

634906-67-5

Molecular Formula

C17H14N2O3

Molecular Weight

294.30 g/mol

IUPAC Name

N-(2-aminoethyl)-9,10-dioxoanthracene-2-carboxamide

InChI

InChI=1S/C17H14N2O3/c18-7-8-19-17(22)10-5-6-13-14(9-10)16(21)12-4-2-1-3-11(12)15(13)20/h1-6,9H,7-8,18H2,(H,19,22)

InChI Key

FGIOBJHYHMBPEA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C=C(C=C3)C(=O)NCCN

Origin of Product

United States

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